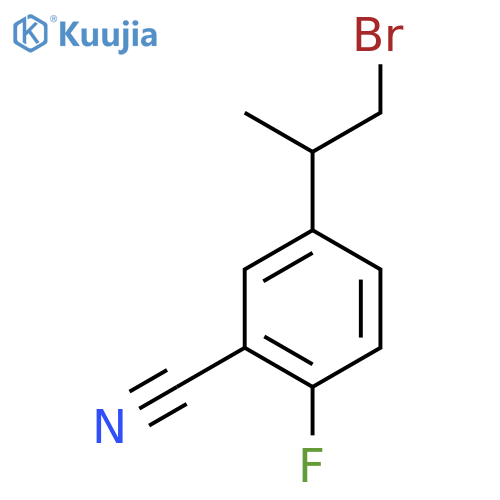Cas no 2228517-86-8 (5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)

2228517-86-8 structure
商品名:5-(1-bromopropan-2-yl)-2-fluorobenzonitrile
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile
- EN300-1935129
- 2228517-86-8
-
- インチ: 1S/C10H9BrFN/c1-7(5-11)8-2-3-10(12)9(4-8)6-13/h2-4,7H,5H2,1H3
- InChIKey: HGGPVUPOECPPHI-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=C(C#N)C=1)F
計算された属性
- せいみつぶんしりょう: 240.99024g/mol
- どういたいしつりょう: 240.99024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935129-0.1g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1935129-10.0g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1935129-1g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1935129-1.0g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1935129-0.05g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1935129-2.5g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1935129-5.0g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-1935129-0.5g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1935129-0.25g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1935129-5g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 5g |
$3313.0 | 2023-09-17 |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
2228517-86-8 (5-(1-bromopropan-2-yl)-2-fluorobenzonitrile) 関連製品
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
